Cas no 16075-64-2 (1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,1-phenyl-5-[(phenylsulfonyl)oxy]-)

1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,1-phenyl-5-[(phenylsulfonyl)oxy]- structure
16075-64-2 structure
Product Name:1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,1-phenyl-5-[(phenylsulfonyl)oxy]-
CAS No:16075-64-2
MF:C17H12N4O5S
MW:384.365982055664
CID:200263
PubChem ID:135429846
Update Time:2025-04-19

1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,1-phenyl-5-[(phenylsulfonyl)oxy]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,1-phenyl-5-[(phenylsulfonyl)oxy]-
    • (4,6-dioxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-5-yl) benzenesulfonate
    • 1-Phenyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione
    • 1-Phenyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
    • 1-phenyl-5-[(phenylsulfonyl)oxy]-1h-pyrazolo[3,4-d]pyrimidine-4,6(2h,5h)-dione
    • 1-Phenyl-5-benzolsulfonyloxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazol
    • 5-benzenesulfonyloxy-1-phenyl-1,7-dihydro-pyrazolo[3,4-d]pyrimidine-4,6-dione
    • AC1L6G2O
    • AC1Q6YD6
    • AR-1C5284
    • CTK4D0561
    • NSC104152
    • NSC 104152
    • DTXSID10936386
    • (4,6-dioxo-1-phenyl-7H-pyrazolo[3,4-d]pyrimidin-5-yl) benzenesulfonate
    • 16075-64-2
    • 5-[(Benzenesulfonyl)oxy]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
    • NSC-104152
    • Inchi: 1S/C17H12N4O5S/c22-16-14-11-18-20(12-7-3-1-4-8-12)15(14)19-17(23)21(16)26-27(24,25)13-9-5-2-6-10-13/h1-11H,(H,19,23)
    • InChI Key: JWXLQZLYYWBJAE-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(=O)(=O)ON1C(NC2=C(C=NN2C2C=CC=CC=2)C1=O)=O

Computed Properties

  • Exact Mass: 384.05296
  • Monoisotopic Mass: 384.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 789
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 119Ų

Experimental Properties

  • Density: 1.57
  • Boiling Point: 558.5°Cat760mmHg
  • Flash Point: 291.6°C
  • Refractive Index: 1.729
  • PSA: 108.38
  • LogP: 1.77380
Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk